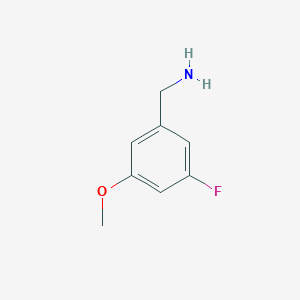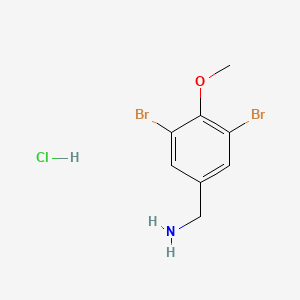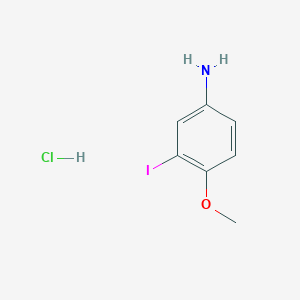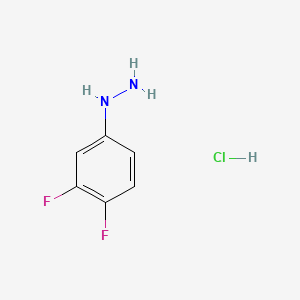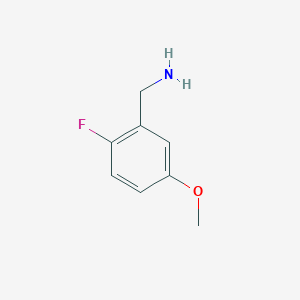
3-(2-Acetoxyphenyl)-2-chloro-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Acetoxyphenyl)-2-chloro-1-propene, also known as ACP, is a compound that falls under the category of chalcones. It has a CAS Number of 890097-70-8 and a molecular weight of 210.66 .
Molecular Structure Analysis
The molecular structure of 3-(2-Acetoxyphenyl)-2-chloro-1-propene can be represented by the linear formula C11H11ClO2 . The InChI code for this compound is 1S/C11H11ClO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Acetoxyphenyl)-2-chloro-1-propene include a molecular weight of 210.66 and a molecular formula of C11H11ClO2 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The compound can be used in the synthesis of novel benzamide compounds, which have been found to exhibit significant antioxidant activity . These compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
Benzamide compounds synthesized from 3-(2-Acetoxyphenyl)-2-chloro-1-propene have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potentially useful in the development of new antibacterial agents .
Synthesis of Functional Polymers
The compound can be used in the synthesis of functional polymers . These polymers have reactive side groups that can be polymerized by chain addition polymerization methods . This makes them useful in a variety of industrial applications, including the plastic, rubber, and paper industries .
Drug Discovery
Benzamide compounds, which can be synthesized from 3-(2-Acetoxyphenyl)-2-chloro-1-propene, have been used in drug discovery . They have shown potential in the treatment of various conditions, including cancer, hypercholesterolemia, and juvenile hyperactivity .
Anti-Inflammatory Activity
Some benzamide compounds synthesized from 3-(2-Acetoxyphenyl)-2-chloro-1-propene have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions .
Anti-Platelet Activity
Amide derivatives, which can be synthesized from 3-(2-Acetoxyphenyl)-2-chloro-1-propene, have shown anti-platelet activity . This suggests potential applications in the prevention of blood clots .
Wirkmechanismus
Target of Action
The primary target of 3-(2-Acetoxyphenyl)-2-chloro-1-propene is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various bioactive lipids .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) through acetylation . This interaction results in the inhibition of these enzymes, thereby preventing the conversion of arachidonic acid to PGH2 .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid cascade , disrupting the production of prostaglandins and thromboxanes . These bioactive lipids mediate numerous physiological and pathophysiological effects, including pain, fever, inflammation, hemostasis, and regulation of renal function and maintenance of mucosal integrity in the stomach .
Pharmacokinetics
Similar compounds like aspirin are rapidly hydrolyzed into inactive acetate and salicylate by esterases, preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized aspirin in blood is 20–30 min .
Result of Action
The inhibition of COX enzymes by 3-(2-Acetoxyphenyl)-2-chloro-1-propene leads to a decrease in the production of prostaglandins and thromboxanes . This results in the alleviation of symptoms such as pain, fever, and inflammation .
Eigenschaften
IUPAC Name |
[2-(2-chloroprop-2-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMCVVDCKLOWOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641187 |
Source


|
| Record name | 2-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Acetoxyphenyl)-2-chloro-1-propene | |
CAS RN |
890097-70-8 |
Source


|
| Record name | Phenol, 2-(2-chloro-2-propen-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)


